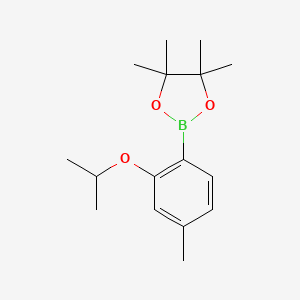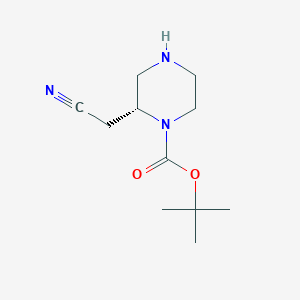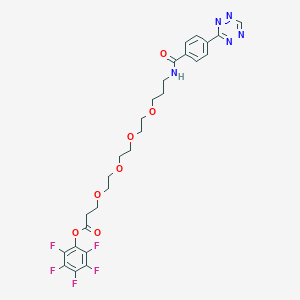
1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2432848-52-5 . It has a molecular weight of 237.04 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Total Synthesis of Biologically Active Compounds
The compound 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene has been utilized in the total synthesis of biologically active, naturally occurring compounds. One such example is the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, achieved through a five-step process starting from a related bromo-dimethoxyphenyl compound (Akbaba et al., 2010).
Building Blocks for Molecular Electronics
Aryl bromides like this compound serve as precursors for various molecular wires in molecular electronics. These are used in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Synthesis of Isoindoles
The compound plays a role in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This is achieved by reacting 2-(dialkoxymethyl)phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).
Development of Sterically Protecting Groups
The compound has been used in the preparation of sterically hindered bromobenzenes, which are further converted to phosphonous dichlorides and utilized to stabilize low-coordinate phosphorus compounds (Yoshifuji et al., 1993).
Polymer Synthesis
- Synthesis of Polyethers with Pendant Hydroxyl Groups: In polymer science, this compound contributes to the polyaddition reactions for creating high molecular weight polymers with pendant primary hydroxyl groups (Nishikubo et al., 1999).
Spectroscopic Applications
- Vibrational and Electronic Absorption Spectroscopy: The compound is studied in the field of spectroscopy, particularly for understanding the Π* ← Π systems in trisubstituted benzenes, which helps in interpreting various spectral properties (Aralakkanavar et al., 1991).
Bioactive Compound Synthesis
- Synthesis of PTP1B Inhibitors: This compound is used in the synthesis of bromophenols from red algae, which are moderate inhibitors of the protein tyrosine phosphatase 1B (PTP1B), an enzyme relevant in diabetes and obesity research (Guo et al., 2011).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Bromo-difluoro-methoxymethyl benzene compounds are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed reaction. This suggests that 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene may interact with its targets by acting as a coupling partner in such reactions.
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions , it may contribute to the synthesis of a wide range of organic compounds, with effects depending on the specific compounds synthesized.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
1-bromo-3,4-difluoro-2-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKNMVNYKHXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














